(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
Description
Properties
CAS No. |
941946-22-1 |
|---|---|
Molecular Formula |
C20H22N4O3 |
Molecular Weight |
366.421 |
IUPAC Name |
1-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H22N4O3/c1-2-27-14-8-13-24-18(16-11-6-7-12-17(16)22-20(24)26)23-19(25)21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H2,21,23,25) |
InChI Key |
GWXXYFFFGUHXQS-PTGBLXJZSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a synthetic compound that combines a quinazoline scaffold with a phenylurea moiety. Its unique structure suggests potential biological activities that may be relevant in pharmacological applications.
- Molecular Formula : CHNO
- Molecular Weight : 366.4 g/mol
- IUPAC Name : 1-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]-3-phenylurea
Structural Characteristics
The compound features a quinazoline ring, which is known for its role in various biological activities, including anticancer and antimicrobial properties. The ethoxypropyl group enhances lipophilicity, potentially improving bioavailability.
The biological activity of this compound can be attributed to its interactions with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer progression or inflammatory processes.
- Cell Proliferation Modulation : It could affect cell viability and proliferation rates in various cancer cell lines.
- Signal Transduction Pathways : The compound may interfere with key signaling pathways, such as those involving growth factors or cytokines.
Research Findings
Recent studies have explored similar quinazoline derivatives and their biological activities:
- Anticancer Activity : Quinazoline derivatives have been reported to exhibit significant anticancer properties through apoptosis induction in cancer cells and inhibition of tumor growth in animal models .
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting potential for development as antimicrobial agents .
Case Studies
Several case studies illustrate the biological effects of quinazoline-based compounds:
- Study on Anticancer Effects : A study demonstrated that derivatives of quinazoline could inhibit the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway.
- Inhibition of Autotaxin : Research indicated that modifications to quinazoline structures could lead to effective inhibitors of autotaxin, an enzyme involved in cancer metastasis and fibrosis .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various bacterial strains | |
| Enzyme Inhibition | Inhibits autotaxin and other enzymes |
Structural Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| (E)-1-(3-(3-ethoxypropyl)-2-oxoquinazolin) | CHNO | 366.4 |
| Quinazoline Derivative A | CHNO | 365.5 |
| Quinazoline Derivative B | CHNO | 400.5 |
Scientific Research Applications
Biological Activities
Research indicates that (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea exhibits various biological activities:
Antitumor Activity
The compound has shown promising results in inhibiting cancer cell proliferation. Studies suggest that it may interfere with cell signaling pathways associated with growth and apoptosis .
Anti-inflammatory Properties
Preliminary findings indicate that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Applications in Medicinal Chemistry
Given its biological activities, this compound has potential applications in:
- Cancer therapy : As an antitumor agent, it may be developed into a therapeutic drug targeting specific types of cancer.
- Inflammatory disease treatment : Its anti-inflammatory properties could be harnessed for conditions like arthritis or other inflammatory disorders.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| (E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo...) | Similar core structure | Antitumor activity | Ethoxy substitution enhances lipophilicity |
| (E)-1-(4-fluoro phenyl) urea derivatives | Varies in substituents | Varies based on substitution | Fluorine enhances metabolic stability |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of quinazoline derivatives and their mechanisms:
- Antitumor Studies : Research published in prominent journals has demonstrated that compounds similar to (E)-1-(3-(3-ethoxypropyl)-2-oxo...) exhibit significant cytotoxic effects against various cancer cell lines .
- Inflammation Models : In vivo studies have shown that related compounds can reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Research Findings and Methodologies
- Structural Confirmation : Techniques such as $ ^1H $ NMR and IR (as used in ) are critical for verifying the target compound’s structure .
- Crystallography : Software like SHELXL () and visualization tools like ORTEP-3 () enable precise determination of molecular geometry and intermolecular interactions .
Q & A
Q. What are the recommended synthetic routes for (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation reactions and cyclization. For example, similar quinazolinone derivatives are synthesized via a two-step process: (1) formation of the quinazolinone core using substituted anthranilic acids and (2) introduction of the urea moiety via coupling with phenyl isocyanate . Optimization may involve solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst screening (e.g., triethylamine for deprotonation). Yield improvements can be monitored via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Chromatography : Use TLC (Rf values in petroleum ether/ethyl acetate systems, e.g., 0.87–0.89 for related pyrazoline derivatives ).
- Spectroscopy :
- FT-IR : Confirm carbonyl (1650–1700 cm⁻¹) and urea N-H stretches (3200–3350 cm⁻¹).
- NMR : ¹H NMR should show signals for the ethoxypropyl chain (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and quinazolinone aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR should resolve the carbonyl (δ 160–170 ppm) .
- Mass Spectrometry : ESI-MS or EIMS to confirm molecular ion peaks (e.g., m/z 398.8 for a related urea-quinazolinone derivative ).
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4). Use sonication or co-solvents (e.g., PEG-400) for hydrophobic compounds.
- Stability : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect degradation products. For light sensitivity, conduct UV-Vis spectroscopy under controlled lighting .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the ethoxypropyl chain (e.g., varying alkyl lengths) or urea substituents (e.g., electron-withdrawing groups on the phenyl ring) .
- Biological Assays : Pair synthetic analogs with target-specific screens (e.g., kinase inhibition assays or receptor binding studies). Use dose-response curves (IC₅₀ calculations) and statistical tools (ANOVA for significance).
- Data Interpretation : Cross-reference activity data with computational models (e.g., molecular docking to predict binding modes) .
Q. What experimental strategies resolve contradictions in reported biological activities of quinazolinone-urea derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Meta-Analysis : Systematically compare literature data using tools like PRISMA guidelines. Highlight variables such as solvent effects (DMSO vs. saline) or assay endpoints (IC₅₀ vs. Ki values) .
- Mechanistic Studies : Use knockout models or siRNA silencing to confirm target specificity .
Q. How can the environmental fate of this compound be evaluated to assess ecotoxicological risks?
- Methodological Answer :
- Degradation Studies : Perform hydrolysis (pH 2–12, 25–50°C) and photolysis (UV light, λ = 254 nm) tests. Monitor via LC-MS/MS .
- Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCFs).
- Ecotoxicology : Acute toxicity assays (e.g., algal growth inhibition, EC₅₀) and chronic endpoints (reproductive effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
